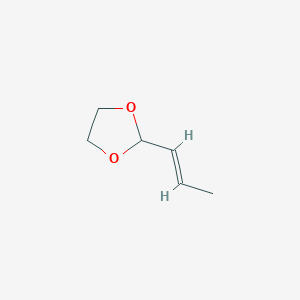![molecular formula C20H21FN2O4S2 B14163933 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-](/img/structure/B14163933.png)
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl- is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.
Introduction of the Acetic Acid Moiety: This step often involves the use of acylation reactions.
Attachment of the Butylthio and Fluorophenyl Groups: These groups are introduced through substitution reactions, often using butylthiol and fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through various substitution reactions.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl- has several scientific research applications:
Cancer Research: It has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: The compound is used to study cell proliferation, migration, and apoptosis in cancer cells.
Medicinal Chemistry: It serves as a lead compound for the development of new therapeutic agents targeting FGFRs.
作用機序
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in key cellular processes such as proliferation, differentiation, and angiogenesis. By inhibiting these receptors, the compound can disrupt cancer cell growth and survival .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolopyridine core and have similar biological activities.
FGFR Inhibitors: Other FGFR inhibitors include AZD4547, Erdafitinib, and Pemigatinib.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards FGFRs .
特性
分子式 |
C20H21FN2O4S2 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
2-[1-(4-butylsulfanyl-3-fluorophenyl)sulfonyl-2-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C20H21FN2O4S2/c1-3-4-10-28-18-8-7-14(11-17(18)21)29(26,27)23-13(2)16(12-19(24)25)15-6-5-9-22-20(15)23/h5-9,11H,3-4,10,12H2,1-2H3,(H,24,25) |
InChIキー |
KGDHMQDPVACBMC-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=C(C=C(C=C1)S(=O)(=O)N2C(=C(C3=C2N=CC=C3)CC(=O)O)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)
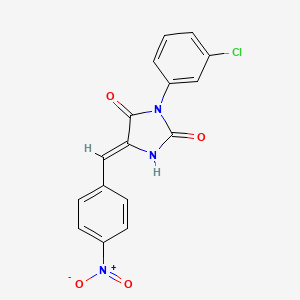
![1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)-](/img/structure/B14163858.png)
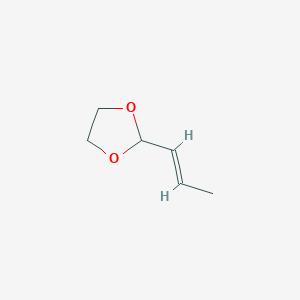
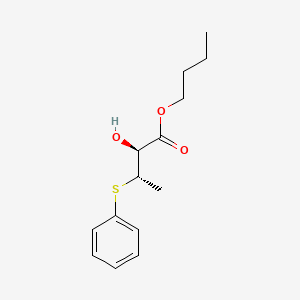
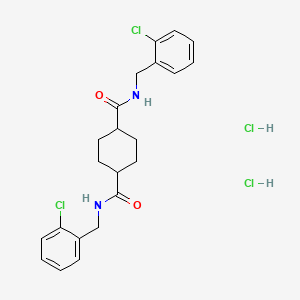
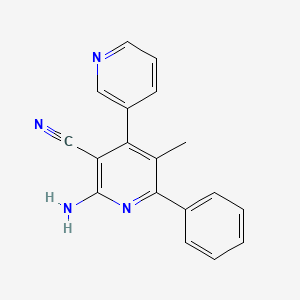
![4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B14163882.png)
![1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B14163887.png)
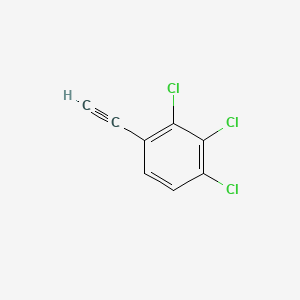
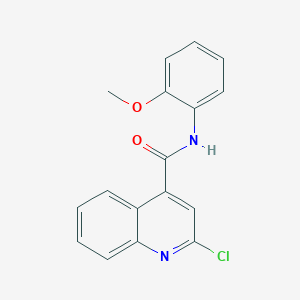
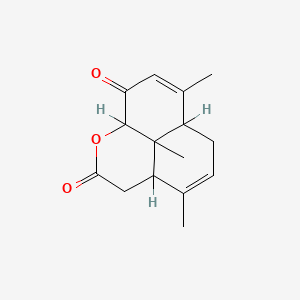
![2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole](/img/structure/B14163896.png)
